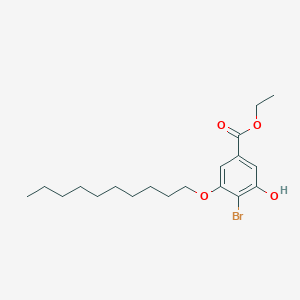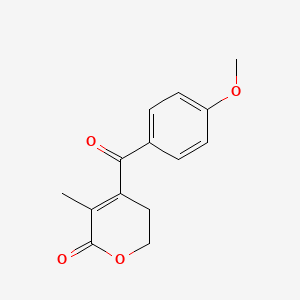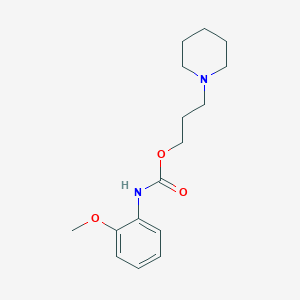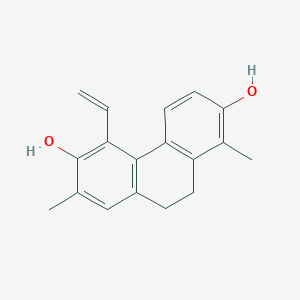![molecular formula C14H14F3NO B12541875 N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide CAS No. 143455-66-7](/img/structure/B12541875.png)
N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide is a chemical compound known for its unique structure and properties. It contains a cyclopropyl group, a trifluoromethyl group, and a but-2-enamide moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide typically involves the reaction of cyclopropylamine with 3-[2-(trifluoromethyl)phenyl]but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Cyclopropyl [2-fluoro-3-(trifluoromethyl)phenyl]methanamine
Uniqueness
N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group adds rigidity to the molecule, while the trifluoromethyl group enhances its lipophilicity and metabolic stability .
Properties
CAS No. |
143455-66-7 |
|---|---|
Molecular Formula |
C14H14F3NO |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
N-cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C14H14F3NO/c1-9(8-13(19)18-10-6-7-10)11-4-2-3-5-12(11)14(15,16)17/h2-5,8,10H,6-7H2,1H3,(H,18,19) |
InChI Key |
JXCQEVJWJNNWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1CC1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine](/img/structure/B12541800.png)
![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
![Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-](/img/structure/B12541806.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one](/img/structure/B12541818.png)

![Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12541821.png)

![N-[3-(4-Chloroanilino)propyl]-N-methylformamide](/img/structure/B12541829.png)
![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)
![N-[5-(Phenylselanyl)pentyl]benzamide](/img/structure/B12541861.png)


